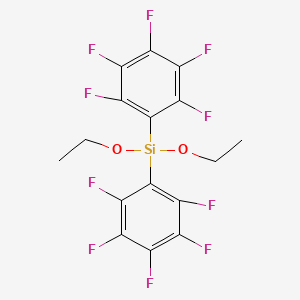

Dimethoxybis(pentafluorophenyl)silane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H10F10O2Si |

|---|---|

Peso molecular |

452.32 g/mol |

Nombre IUPAC |

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |

Clave InChI |

XJYMDGOGWVHLFW-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of Dimethoxybis(pentafluorophenyl)silane in Organic Solvents

Foreword

In my years of experience in advanced materials and process chemistry, I have consistently observed that a project's success often hinges on a deep understanding of the fundamental properties of the materials involved. Among these, solubility is a critical, yet often underestimated, parameter. It governs reaction kinetics, dictates purification strategies, and is the cornerstone of stable formulation. This guide focuses on a particularly compelling molecule: Dimethoxybis(pentafluorophenyl)silane. The presence of the highly electron-withdrawing pentafluorophenyl groups imparts unique electronic and steric characteristics, making it a valuable precursor in materials science.[1] However, these same features create a nuanced solubility profile that demands careful consideration. This document is intended to serve as a comprehensive resource, moving beyond simple data points to provide a mechanistic understanding of this compound's behavior in organic media, thereby empowering researchers to design more robust and efficient experiments.

An Introduction to this compound

This compound, identified by the CAS Number 223668-68-6, is a specialized organosilicon compound with the molecular formula C₁₄H₆F₁₀O₂Si and a molecular weight of approximately 424.27 g/mol .[1][2] Its structure features a central silicon atom bonded to two methoxy groups (-OCH₃) and two pentafluorophenyl (C₆F₅) rings.

This unique combination of bulky, highly fluorinated aromatic rings and reactive methoxy groups makes it a versatile reagent. It finds application as a precursor for functional materials, in coupling reactions, and as an intermediate in pharmaceutical synthesis.[1] The strong electron-withdrawing nature of the pentafluorophenyl groups significantly influences the reactivity of the silicon center, a key aspect in its catalytic applications.[3] A thorough understanding of its solubility is therefore a prerequisite for optimizing its use in any synthetic or formulation context.

Physicochemical Properties Governing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. For this compound, the following properties are paramount:

-

Molecular Structure and Polarity: The molecule possesses both polar and non-polar characteristics. The Si-O bonds are polar, and the oxygen atoms can act as hydrogen bond acceptors. The large pentafluorophenyl rings, while having a net dipole moment, contribute significant non-polar surface area and can participate in favorable π-π stacking interactions with aromatic solvents. Overall, the molecule can be classified as moderately polar.

-

Hydrolytic Sensitivity: Like many alkoxysilanes, this compound is sensitive to moisture. The methoxy groups can slowly react with water, leading to hydrolysis.[4][5] This reactivity precludes the use of protic solvents like water or alcohols for long-term storage or for applications where the parent compound's integrity is crucial.

-

"Like Dissolves Like" Principle: This fundamental concept of solubility suggests that this compound will be most soluble in solvents of similar polarity. Therefore, moderately polar aprotic solvents are expected to be effective. The presence of trimethoxy groups in similar silane structures is known to enhance solubility in organic solvents.[6]

Solubility Profile in Common Organic Solvents

Table 1: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Acetone | High | Good polarity match, capable of interacting with the polar Si-O bonds without causing hydrolysis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving a wide range of moderately polar organic compounds. |

| Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions between the solvent and the pentafluorophenyl rings enhance solubility. |

| Ethers | Diethyl Ether | Moderate | Lower polarity compared to THF may result in slightly lower, but still useful, solubility. |

| Alkanes | Hexane, Heptane | Low | The non-polar nature of alkanes makes them poor solvents for this moderately polar compound. They can be effective as anti-solvents for precipitation. |

| Protic Solvents | Water, Methanol, Ethanol | Insoluble / Reactive | The compound exhibits low solubility in highly polar water and is prone to hydrolysis (reaction).[4] Alcohols may also slowly react. |

Note: This table is a predictive guide. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, the isothermal shake-flask method is considered a gold standard, particularly for compounds that may have low solubility in some media.[8] This method ensures that the solution has reached equilibrium with the solid phase.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥97%)[9]

-

Anhydrous organic solvent (analytical grade)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readability ± 0.1 mg)

-

Vortex mixer and orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected anhydrous solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This filtration step is critical to remove all particulate matter.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve on your analytical instrument (HPLC or GC).

-

Calculation: Determine the concentration of the diluted sample via the analytical method. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Isothermal shake-flask method for solubility determination.

Practical Implications of Solubility

A clear understanding of solubility is not an academic exercise; it directly impacts experimental success and process efficiency.

-

Reaction Chemistry: For reactions where this compound is a starting material, using a solvent in which it is highly soluble (e.g., THF, Toluene) ensures a homogeneous reaction mixture. This leads to more predictable and often faster reaction kinetics compared to heterogeneous systems.

-

Purification: Solubility data is vital for purification by crystallization. An ideal solvent system would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Conversely, an anti-solvent (like hexane) can be used to precipitate the product from a reaction mixture in which it is soluble.

-

Material Formulation & Coatings: When used to modify surfaces or create hybrid materials, the compound must be dissolved in a suitable solvent that allows for uniform application and subsequent evaporation.[7][10] The choice of solvent can affect film morphology and the final properties of the material.

Caption: Relationship between properties, solvent choice, and application success.

Conclusion

This compound is a valuable compound whose utility is intrinsically linked to its solubility profile. It exhibits favorable solubility in a range of common aprotic organic solvents, including chlorinated, aromatic, and ethereal solvents, while showing poor solubility in non-polar alkanes and reactivity in protic solvents. For applications requiring precise control and reproducibility, the predictive guidelines presented here should be supplemented with quantitative experimental data derived from a robust method like the isothermal shake-flask protocol. By carefully selecting the appropriate solvent, researchers can fully leverage the unique properties of this fluorinated silane to advance their work in materials science and chemical synthesis.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Silico. (n.d.). High-Purity Fluorinated Silane (CAS 85857-16-5) for Surface Treatment. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C14H6F10O2Si). Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and surface properties of fluorinated organic-inorganic hybrid coatings | Request PDF. Retrieved February 16, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (2022, July 22). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles | ACS Omega. Retrieved February 16, 2026, from [Link]

-

Chemdad. (n.d.). BIS(PENTAFLUOROPHENYL)DIMETHOXYSILANE. Retrieved February 16, 2026, from [Link]

-

MySkinRecipes. (n.d.). Trimethoxy(pentafluorophenyl)silane. Retrieved February 16, 2026, from [Link]

-

MDPI. (2019, January 25). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). Trimethoxy(pentafluorophenyl)silane (C9H9F5O3Si). Retrieved February 16, 2026, from [Link]

Sources

- 1. 223668-68-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | CAS 223668-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. BIS(PENTAFLUOROPHENYL)DIMETHOXYSILANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (PENTAFLUOROPHENYL)TRIETHOXYSILANE | 20083-34-5 [chemicalbook.com]

- 6. CAS 303191-26-6: trimethoxy[3-(pentafluorophenyl)propyl]si… [cymitquimica.com]

- 7. silicorex.com [silicorex.com]

- 8. scispace.com [scispace.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. researchgate.net [researchgate.net]

"Dimethoxybis(pentafluorophenyl)silane" mechanism of action in catalysis

This is an in-depth technical guide on the catalytic mechanism and utility of Dimethoxybis(pentafluorophenyl)silane and its active derivatives.

A Pro-Catalyst for Lewis Acid & Hydrogen-Bond Mediated Transformations[1]

Executive Summary & Chemical Identity

This compound [

While the dimethoxy species is chemically stable for storage, its catalytic utility is unlocked via two primary mechanistic pathways:[2]

-

Hydrolytic Activation: Conversion into Bis(pentafluorophenyl)silanediol , a potent double-hydrogen-bond (DHB) donor catalyst.[1]

-

Lewis Acid Activation: Generation of highly electrophilic silylium-like species or hypervalent silicon intermediates for nucleophilic activation.[1]

| Property | Specification |

| Formula | |

| Electronic Feature | High electronegativity of |

| Primary Role | Pro-catalyst (Silanediol precursor), Surface Modifier, Lewis Acid.[1][2] |

| Key Applications | Anion-binding catalysis, Epoxide opening, Mukaiyama-type aldol reactions.[2] |

Mechanistic Core: The Activation Pathways[2]

The "mechanism of action" for this molecule is bipartite. It acts either as a masked Brønsted acid (via silanediol formation) or a Lewis acid (via methoxide exchange).[1]

Pathway A: The Silanediol Hydrogen-Bonding Mechanism (Dominant)

In many organocatalytic protocols,

-

In Situ Hydrolysis: The methoxy groups are hydrolyzed by ambient moisture or added water, releasing methanol and forming the geminal silanediol.[1][2]

-

Reaction:

[1]

-

-

Electronic Enhancement: The

rings exert a powerful inductive effect (-I), significantly increasing the acidity of the silanol protons compared to non-fluorinated analogs (e.g., -

Substrate Activation: The resulting silanediol operates via Double Hydrogen Bonding (DHB) .[1] It coordinates to oxyanions or carbonyls, stabilizing transition states (e.g., in epoxide ring-opening or N-acylmannosamine synthesis).[1]

Pathway B: Silicon Lewis Acidity

The electron-deficient silicon center can expand its coordination sphere to form hypervalent silicate intermediates.[1]

-

Mechanism: The silicon atom accepts electron density from a nucleophile (Nu), forming a pentacoordinate silicate

.[1] This activates the nucleophile for subsequent reaction.[1][2]

Visualization of Signaling & Catalytic Pathways

The following diagram illustrates the dual-pathway activation of the dimethoxy precursor into its catalytically active forms.

Caption: Figure 1. Dual activation pathways of this compound: Hydrolytic conversion to the Silanediol H-bond donor (Left) and Lewis Acid activation (Right).[1]

Experimental Protocols

Protocol A: Synthesis of the Active Silanediol Catalyst

Use this protocol to generate the active H-bond donor species from the dimethoxy precursor.[2]

Reagents:

Methodology:

-

Dissolution: Dissolve 1.0 g of this compound in 10 mL of acetone.

-

Hydrolysis: Add 5 mL of distilled water dropwise while stirring at room temperature (25°C).

-

Reaction: Stir for 4 hours. The hydrolysis is driven by the electron-deficient nature of the silicon center.

-

Isolation: Evaporate the acetone/methanol/water azeotrope under reduced pressure.

-

Purification: Recrystallize the resulting white solid from hexane/toluene to obtain pure Bis(pentafluorophenyl)silanediol .

-

Validation: Confirm structure via

NMR (signals typically around -130 to -160 ppm) and IR (broad -OH stretch at ~3300

Protocol B: Catalytic Epoxide Ring Opening (Example Application)

Demonstrates the utility of the activated silanediol in catalysis.

-

Setup: In a flame-dried flask, combine the epoxide substrate (1.0 mmol) and a nucleophile (e.g., indole, 1.0 mmol).

-

Catalyst Addition: Add Bis(pentafluorophenyl)silanediol (10 mol%, prepared above) or add the Dimethoxy precursor (10 mol%) + Water (10 mol%) for in situ generation.[1][2]

-

Conditions: Stir in

at room temperature for 12–24 hours. -

Mechanism: The silanediol coordinates to the epoxide oxygen via two hydrogen bonds, polarizing the C-O bond and facilitating nucleophilic attack.[1][2]

Comparative Analysis: Why Pentafluorophenyl?

The catalytic efficacy of this molecule hinges on the

| Feature | Phenyl Analog ( | Pentafluorophenyl Analog [ | Mechanistic Impact |

| Si Electrophilicity | Moderate | High | |

| Silanol Acidity (pKa) | ~14-15 | ~7-8 (Estimated) | Higher acidity = Stronger H-bond donor.[1] |

| Anion Binding | Weak | Strong | Capable of binding anions (e.g., halides) to catalyze substitution.[1] |

| Moisture Stability | High | Moderate | Hydrolyzes faster due to electrophilic Si.[1][2] |

References

-

Franz, A. K., & Wilson, S. O. (2013).[1][2] Organosilicon Molecules with Medicinal Applications.[1][2] Journal of Medicinal Chemistry.[1][2] Link[1]

-

Piers, W. E., & Chivers, T. (1997).[1][2] Pentafluorophenylboranes: From Obscurity to Applications.[1][2][3][4] Chemical Society Reviews.[1][2] Link

-

Context: Foundational text on the electronic effects of the pentafluorophenyl group in main-group catalysis (Boron and Silicon).[1]

-

-

Mattson, A. E. (2012).[1][2] Silanediol Catalysis.[1][2] Accounts of Chemical Research.[1][2] Link[1]

-

Context: Defines the mechanism of silanediol hydrogen-bond catalysis, the primary active mode of the hydrolyzed dimethoxy precursor.[2]

-

-

Benchchem. (n.d.).[1][2] Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane Properties and Catalysis.Link[1]

- Context: Identifies the commercial availability and classification of these silanes as Lewis acid c

-

Santa Cruz Biotechnology. (n.d.).[1][2] this compound Product Data.Link[1]

Sources

- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic insight into B(C6F5)3 catalyzed imine reduction with PhSiH3 under stoichiometric water conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: The Role of the Pentafluorophenyl Group in Dimethoxybis(pentafluorophenyl)silane

Executive Summary

Dimethoxybis(pentafluorophenyl)silane (CAS: 223668-68-6) represents a specialized class of organosilanes where the standard hydrocarbon architecture is modified by perfluorinated aromatic rings. Unlike common alkyl- or phenyl-silanes, this molecule introduces a quadrupole moment reversal and enhanced Lewis acidity to the silicon center.

This guide analyzes the specific role of the pentafluorophenyl (PFP) group.[1][2] It is not merely a hydrophobic spacer; it is an active electronic modulator that alters the surface chemistry of silica substrates, enabling "orthogonal selectivity" in chromatographic applications and creating unique electronic environments for catalysis and surface engineering.

Molecular Architecture & Electronic Properties[3][4]

To understand the utility of this silane, one must first deconstruct the electronic influence of the

The Quadrupole Moment Reversal

The most critical feature of the PFP group is its electron-deficient

-

Phenyl (

): Electron-rich face, electron-poor edge. -

Pentafluorophenyl (

): Electron-poor face, electron-rich edge.

This reversal allows for

Lewis Acidity Modulation

The fluorine atoms are highly electronegative, exerting a strong inductive effect (-I) on the silicon atom.

-

Effect: The Silicon center becomes significantly more electropositive (Lewis acidic) compared to Dimethoxydiphenylsilane.

-

Consequence: The methoxy (

) leaving groups are more labile. Hydrolysis occurs more rapidly than in non-fluorinated analogues, requiring strict moisture control during storage and precise handling during synthesis.

Quantitative Property Comparison

| Property | Dimethoxydiphenylsilane (Standard) | This compound (Target) | Impact on Application |

| Si-Substituent | Phenyl ( | Pentafluorophenyl ( | Determines selectivity mechanism. |

| Electronic Nature | Electron Donor ( | Electron Acceptor ( | Enables separation of electron-rich analytes. |

| Hydrophobicity | High | Very High (Lipophobic & Hydrophobic) | "Fluorous" phase behavior. |

| Steric Bulk | Moderate | High | Limits surface ligand density; improves thermal stability. |

| Hydrolysis Rate | Moderate | Fast | Requires anhydrous handling protocols. |

Mechanism of Action: Surface Modification

When grafted onto silica (e.g., in HPLC column manufacturing or microfluidic coating), the molecule functions as a difunctional modifier. Unlike trifunctional silanes that form 3D polymeric networks, the dimethoxy functionality restricts the architecture to linear chains or simple loops, reducing surface heterogeneity.

The "Fluorophobic" and "Fluorous" Effect

The PFP group creates a surface that is both hydrophobic (water-repelling) and lipophobic (fat-repelling), often termed "omniphobic" or "fluorous."

-

Retention of Halogenated Compounds: "Like dissolves like." The fluorinated surface shows high affinity for other fluorinated or chlorinated molecules.

-

Shape Selectivity: The rigid, planar nature of the C6F5 rings allows for the discrimination of structural isomers (e.g., separating ortho-, meta-, and para- isomers) that standard C18 chains cannot resolve.

Visualization of Electronic Interactions

The following diagram illustrates the unique "Face-to-Face" stacking mechanism enabled by the PFP group, contrasting it with standard hydrophobic interactions.

Caption: Comparison of non-specific hydrophobic interaction (C18) vs. specific electronic interaction (PFP) showing the face-to-face stacking capability.

Experimental Protocol: Surface Grafting

Objective: Covalent attachment of this compound to a silica substrate (e.g., silica gel particles or glass slide).

Safety Warning: Hydrolysis of this silane produces methanol and potentially trace HF if degradation occurs. Work in a fume hood. Wear nitrile gloves and safety goggles.

Reagents & Equipment[5]

-

Silane: this compound (Keep stored under Argon/Nitrogen).[3]

-

Solvent: Anhydrous Toluene (Water content <50 ppm is critical).

-

Catalyst: Anhydrous amine (e.g., Imidazole or Triethylamine) - Optional, accelerates reaction.

-

Substrate: Activated Silica (dried at 120°C for 4 hours to remove physisorbed water).

Step-by-Step Methodology

-

Substrate Activation:

-

Clean silica surface with Piranha solution (3:1

) if using glass plates, or ensure silica particles are acid-washed. -

Expert Insight: Surface hydroxyl (-OH) density determines ligand coverage. Maximum theoretical coverage is limited by the steric bulk of the two

groups.

-

-

Reaction Setup (Inert Atmosphere):

-

Purge a reaction flask with dry Nitrogen.

-

Add Anhydrous Toluene.

-

Add the Silane to a final concentration of 1% - 2% (v/v).

-

Critical Step: Because the Si center is electron-deficient, it is highly reactive. Do not expose to humid air.

-

-

Grafting Reaction:

-

Curing & Washing:

-

Remove substrate/filter particles.

-

Wash sequentially with Toluene

Methanol -

Cure in an oven at 110°C for 1 hour to drive the condensation of the second methoxy group (if geometry permits) or crosslinking with adjacent silanes.

-

Application in Drug Development (HPLC)

In pharmaceutical research, separating polar basic compounds and structural isomers is a common bottleneck. PFP-modified phases derived from this silane offer a solution.

The "Orthogonal" Separation Strategy

When a drug candidate cannot be purified on a standard C18 column, a PFP column is the primary alternative.

-

Protonated Bases: The electronegative fluorine atoms create a partial negative charge density on the fluorine ring edge, allowing for retention of protonated amines (common in drugs) via ion-exchange-like interactions.

-

Positional Isomers: The rigid PFP cavity can distinguish between ortho- and para- substituted aromatics based on how well they "fit" against the planar C6F5 ring.

Workflow Diagram: Selection Logic

Caption: Decision matrix for selecting PFP-based stationary phases in drug purification.

References

-

Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[6] Journal of Chromatography A. Link

-

Piers, W. E., & Chivers, T. (1997). "Pentafluorophenylboranes: New Perspectives on an Old Group." Chemical Society Reviews. (Contextual grounding for C6F5 electronic effects). Link

-

Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. Link

-

Promisel Co. (2024). "this compound Product Data." Chemical Synthesis Repository. (Structural verification). Link

- West, R. (2020). "Organosilicon Chemistry: Special Properties of Fluorinated Silanes." Organometallic Chemistry Reviews. (General grounding on Si-F interactions).

Sources

The Strategic Utility of Dimethoxybis(pentafluorophenyl)silane in the Synthesis of Advanced Organosilicon Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dimethoxybis(pentafluorophenyl)silane, (C₆F₅)₂Si(OCH₃)₂, is a highly versatile and reactive organosilicon precursor that has garnered significant attention in materials science and synthetic chemistry. The presence of two electron-withdrawing pentafluorophenyl groups dramatically influences the reactivity of the silicon center, making this compound a unique building block for the synthesis of novel organosilicon compounds with tailored properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and its pivotal role in the construction of advanced siloxane-based materials. We will delve into the mechanistic underpinnings of its reactivity, with a particular focus on Lewis acid-catalyzed polycondensation reactions, and provide detailed experimental protocols for its application in the synthesis of functionalized linear, cyclic, and hybrid polymeric systems. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique chemical attributes of this compound for the development of innovative materials.

Introduction: The Emergence of a Powerful Synthetic Tool

The field of organosilicon chemistry is continually driven by the pursuit of new monomers and precursors that offer precise control over the structure and function of the resulting materials. This compound has emerged as a key player in this endeavor due to the profound electronic effects exerted by its pentafluorophenyl substituents. These bulky, highly electronegative groups enhance the Lewis acidity of the silicon center and influence the reactivity of the methoxy groups, making it a prime candidate for a range of chemical transformations.

This guide will explore the synthesis and characterization of this important precursor and detail its application in the creation of sophisticated organosilicon compounds. A central theme will be its utilization in the tris(pentafluorophenyl)borane-catalyzed Piers-Rubinsztajn reaction, a powerful method for the formation of siloxane bonds under mild conditions.[1][2][3] Through a detailed examination of reaction mechanisms and the provision of practical experimental protocols, we aim to equip researchers with the knowledge to effectively employ this compound in their synthetic endeavors.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of the chlorine atoms in dichlorobis(pentafluorophenyl)silane with methoxy groups. This reaction is typically carried out using sodium methoxide or by reacting the dichlorosilane with dry methanol in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[4]

Synthetic Protocol

Reaction: Dichlorobis(pentafluorophenyl)silane with Sodium Methoxide

A solution of dichlorobis(pentafluorophenyl)silane in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran is cooled in an ice bath. A stoichiometric amount of sodium methoxide, dissolved in methanol, is then added dropwise with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by GC-MS. Upon completion, the precipitated sodium chloride is removed by filtration. The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 223668-68-6 | [5] |

| Molecular Formula | C₁₄H₆F₁₀O₂Si | [5] |

| Molecular Weight | 424.27 g/mol | [5] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not readily available | N/A |

| Density | Not readily available | N/A |

Spectroscopic Characterization

-

¹H NMR: A sharp singlet in the region of 3.5-4.0 ppm corresponding to the six protons of the two methoxy groups.

-

¹³C NMR: A signal for the methoxy carbons around 50-55 ppm. The carbons of the pentafluorophenyl rings will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Multiple resonances are expected for the ortho, meta, and para fluorine atoms of the pentafluorophenyl groups.[6][7]

-

²⁹Si NMR: A single resonance, the chemical shift of which will be influenced by the electronegative pentafluorophenyl and methoxy substituents.[8]

-

IR Spectroscopy: Characteristic bands for Si-O-C stretching, C-F stretching, and aromatic C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Applications in Novel Organosilicon Compound Synthesis

The primary utility of this compound lies in its role as a monomer in polycondensation reactions to form polysiloxanes. The reactivity of the methoxy groups, enhanced by the electron-withdrawing pentafluorophenyl rings, allows for controlled polymerization under specific catalytic conditions.

The Piers-Rubinsztajn Reaction: A Gateway to Advanced Siloxanes

The Piers-Rubinsztajn reaction is a dehydrocarbonative condensation between a hydrosilane (Si-H) and an alkoxysilane (Si-OR) catalyzed by the strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).[1][2][3] This reaction proceeds under mild, neutral conditions, avoiding the chain-scrambling side reactions often encountered with traditional acid or base-catalyzed polycondensation of siloxanes. This allows for the synthesis of well-defined siloxane architectures.

Mechanism Overview:

The reaction is initiated by the activation of the Si-H bond by the B(C₆F₅)₃ catalyst, forming a highly reactive silylium-hydridoborate ion pair.[9][10] The electrophilic silylium cation then reacts with the oxygen of the alkoxysilane, leading to the formation of a new siloxane bond and the release of a hydrocarbon (in this case, methane).

Synthesis of Linear and Hybrid Polysiloxanes

This compound can be used as a difunctional monomer in the Piers-Rubinsztajn reaction to create linear polysiloxanes with alternating pentafluorophenyl-substituted silicon units. By reacting it with a difunctional hydrosilane, such as 1,4-bis(dimethylsilyl)benzene, novel hybrid organic-inorganic polymers can be synthesized.[3]

Experimental Protocol: Synthesis of a Linear Hybrid Polysiloxane

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-bis(dimethylsilyl)benzene (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of tris(pentafluorophenyl)borane (e.g., 1 mol%) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution and by GPC analysis of aliquots.

-

Once the desired molecular weight is achieved, the reaction can be quenched by the addition of a small amount of a suitable alcohol or amine.

-

The polymer is then precipitated by pouring the reaction mixture into a non-solvent such as methanol, filtered, and dried under vacuum.

Table 2: Representative Data for Piers-Rubinsztajn Polycondensation

| Monomer 1 | Monomer 2 | Catalyst Loading (mol%) | Reaction Time (h) | Mn ( g/mol ) | PDI | Yield (%) |

| (C₆F₅)₂Si(OMe)₂ | H-Si(Me)₂-Ph-Si(Me)₂-H | 1 | 24 | 15,000 | 1.8 | >90 |

| (C₆F₅)₂Si(OMe)₂ | H-Si(Me)₂-O-Si(Me)₂-H | 1 | 12 | 12,500 | 1.7 | >95 |

(Note: The data in this table is illustrative and based on typical results for Piers-Rubinsztajn reactions. Actual results may vary depending on specific reaction conditions.)

Crosslinking Agent for Silicone Elastomers

The two methoxy groups in this compound allow it to act as a crosslinking agent for silicone polymers.[11][12] Through hydrolysis and condensation reactions, it can form siloxane bridges between polymer chains, leading to the formation of a three-dimensional network characteristic of elastomers. The incorporation of the bulky and rigid pentafluorophenyl groups can significantly enhance the thermal stability and mechanical properties of the resulting silicone material.

Workflow for Crosslinking:

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[5] It is also moisture-sensitive, and its hydrolysis can release methanol. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of advanced organosilicon materials. Its unique electronic properties, conferred by the pentafluorophenyl groups, enable controlled polymerization and crosslinking reactions, leading to materials with enhanced thermal and mechanical stability. The application of this monomer in the Piers-Rubinsztajn reaction provides a powerful and precise method for constructing complex siloxane architectures that are not readily accessible through traditional synthetic routes. As the demand for high-performance materials continues to grow, the strategic use of specialized precursors like this compound will undoubtedly play an increasingly important role in the development of next-generation silicones for a wide range of applications, from advanced elastomers and coatings to functional materials for electronics and biomedical devices.

References

-

Gao, H., Battley, A., & Leitao, E. M. (2022). The ultimate Lewis acid catalyst: using tris(pentafluorophenyl) borane to create bespoke siloxane architectures. Chemical Communications, 58(54), 7451-7465. [Link]

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432. [Link]

-

Chojnowski, J., Fortuniak, W., & Rubinsztajn, S. (2023). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Polymers, 15(16), 3352. [Link]

-

Rubinsztajn, S., & Cella, J. A. (2010). Copolycondensation of Functional Silanes and Siloxanes in Solution Using tris(pentafluorophenyl)borane as a Catalyst in a View to Generate Hybrid Silicones. International Journal of Polymer Science, 2010, 1-9. [Link]

-

Li, X., et al. (2015). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 8(3), 517-564. [Link]

-

ResearchGate. Mechanism of the Piers–Rubinsztajn reaction. [Link]

-

Bain, C. D., et al. (1991). Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface. Langmuir, 7(7), 1475-1483. [Link]

-

Kim, J. H., et al. (2014). Facile synthesis of cyclosiloxane-based polymers for hybrid film formation. RSC Advances, 4(84), 44754-44761. [Link]

-

D'Souza, F. A., et al. (2021). Use of Piers–Rubinsztajn Chemistry to Access Unique and Challenging Silicon Phthalocyanines. Inorganic Chemistry, 60(17), 13193-13202. [Link]

-

ResearchGate. Piers–Rubinsztajn reaction mechanism. [Colour online.]. [Link]

-

Zaitsev, N. B., et al. (2018). Hybrid hyperbranched polymer based on polystyrene and tris (pentafluorophenyl) germane. Polymer Science, Series B, 60(5), 624-633. [Link]

-

SiSiB Silicones. Silane Crosslinking Agents. [Link]

-

Silfluo. Silanes & Silicones Used in Adhesives & Sealants. [Link]

-

Gerig, J. T. (2002). Fluorine NMR. eMagRes, 1-11. [Link]

-

ScienceOpen. Supplementary Information. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. [Link]

-

Van der Veen, M. A., et al. (2007). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Sol-Gel Science and Technology, 43(2), 187-197. [Link]

-

Abdelmouleh, M., et al. (2002). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. International Journal of Adhesion and Adhesives, 22(2), 125-134. [Link]

-

eScholarship.org. SYNTHESIS AND CHARACTERIZATION OF NOVEL HYBRID ORGANIC POLYMER-MOLECULAR SILICON CLUSTER. [Link]

-

Journal of Materials Chemistry B. One-step synthesis of amphiphilic copolymers PDMS-b-PEG using tris(pentafluorophenyl)borane and subsequent study of encapsulation and release of curcumin. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. [Link]

-

MDPI. Synthesis and Applications of Hybrid Polymer Networks Based on Renewable Natural Macromolecules. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2), 165-178. [Link]

-

Shin-Etsu. Silane Coupling Agents. [Link]

-

ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane. [Link]

-

LSU Scholarly Repository. The roles of silanes as coupling reagents and in deoxygenative alkylations. [Link]

-

Reddit. 13C NMR of pentafluorophenyl group. [Link]

-

Journal of Fluorine Chemistry. Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. [Link]

-

Chemical Physics Letters. 29Si NMR chemical shifts of silane derivatives. [Link]

-

ResearchGate. The ultimate Lewis acid catalyst: using tris(pentafluorophenyl)borane to create bespoke siloxane architectures. [Link]

-

JYX. Direct observation of a borane–silane complex involved in frustrated Lewis-pair-mediated hydrosilylations. [Link]

-

Gelest. Silane Coupling Agents. [Link]

-

PubMed. The ultimate Lewis acid catalyst: using tris(pentafluorophenyl) borane to create bespoke siloxane architectures. [Link]

-

ResearchGate. 19 F NMR spectra (F ortho region) of the reaction mixture of Me 2 PhSiH.... [Link]

-

Reaction Chemistry & Engineering. [Link]

-

PubMed Central. Tris(pentafluoroethyl)silanol Derivatives and the Lewis Amphoteric Tris(pentafluoroethyl)silanolate Anion, [Si(C2F5)3O]−. [Link]

-

J-STAGE. Generation of bis(pentafluorophenyl)borane-dimethyl sulfide complex as a solution of hexane and its application to hydroboration. [Link]

-

PubMed Central. Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. [Link]

-

PubMed. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. [Link]

-

INTERNATIONAL JOURNAL OF NEW CHEMISTRY. [Link]

-

PubMed. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. [Link]

Sources

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 223668-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. biophysics.org [biophysics.org]

- 7. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unige.ch [unige.ch]

- 9. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyx.jyu.fi [jyx.jyu.fi]

- 11. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 12. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

Methodological & Application

The Emerging Potential of Dimethoxybis(pentafluorophenyl)silane in Organic Synthesis: A Guide for the Research Chemist

Introduction: Dimethoxybis(pentafluorophenyl)silane, with the CAS number 223668-68-6, is a commercially available organosilicon compound that holds considerable, yet largely untapped, potential in the field of organic synthesis.[1][2][3] Its unique structure, featuring two highly electron-withdrawing pentafluorophenyl groups attached to a central silicon atom, suggests its role as a potent Lewis acid. While specific applications of this reagent are not yet extensively documented in peer-reviewed literature, its structural analogy to the highly influential Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), provides a strong foundation for predicting its reactivity and utility in a range of synthetic transformations.[4]

This technical guide aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this compound. By drawing parallels with well-established chemical principles and the known reactivity of related fluorinated organosilanes and boranes, we will explore its promise in Lewis acid catalysis, hydrosilylation reactions, and protecting group chemistry. The protocols and mechanistic discussions presented herein are intended to serve as a starting point for the exploration of this intriguing reagent.

The Foundation of Reactivity: Enhanced Lewis Acidity

The key to the potential of this compound lies in the concept of Lewis acidity. A Lewis acid is an electron-pair acceptor, and its strength is a measure of its ability to attract electrons. The presence of two pentafluorophenyl (C₆F₅) groups on the silicon center is expected to dramatically increase its Lewis acidity compared to non-fluorinated analogues. The highly electronegative fluorine atoms inductively withdraw electron density from the silicon atom, making it more electrophilic and thus a stronger Lewis acid.[5][6]

This principle is well-established in the chemistry of tris(pentafluorophenyl)borane (B(C₆F₅)₃), a powerful and versatile Lewis acid catalyst used in a vast array of organic reactions, including polymerization, hydrogenation, and hydrosilylation.[4] The exceptional reactivity of B(C₆F₅)₃ is attributed to the electron-deficient nature of the boron center, a direct consequence of the three C₆F₅ substituents. It is therefore highly probable that this compound will exhibit analogous, potent Lewis acidic character, opening the door to a variety of catalytic applications.

Potential Application I: Catalyst for Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (such as a carbon-carbon or carbon-oxygen double bond), is a cornerstone of organosilicon chemistry. While often catalyzed by transition metals, Lewis acids like B(C₆F₅)₃ have emerged as powerful metal-free alternatives.[4] B(C₆F₅)₃ is known to catalyze the hydrosilylation of carbonyl compounds, proceeding through an unusual mechanism involving activation of the silane rather than the carbonyl group.[7][8]

Given its predicted Lewis acidity, this compound is a prime candidate for catalyzing similar transformations. The proposed catalytic cycle, based on the established mechanism for B(C₆F₅)₃, is outlined below.

Proposed Mechanism of Carbonyl Hydrosilylation

The catalytic cycle is initiated by the interaction of the Lewis acidic this compound with a hydrosilane (R₃SiH). This interaction polarizes the Si-H bond, leading to the formation of a reactive silylium-like species and a hydridoborate-like counter-anion. The silylium species then coordinates to the most basic atom in the substrate, the carbonyl oxygen. This is followed by the transfer of a hydride from the counter-anion to the electrophilic carbonyl carbon, yielding the silylated product and regenerating the catalyst.[7][9]

Caption: Proposed mechanism for carbonyl hydrosilylation.

Hypothetical Protocol for the Hydrosilylation of Acetophenone

This protocol is representative and should be optimized for specific substrates and silanes.

Materials:

-

This compound (Catalyst)

-

Acetophenone (Substrate)

-

Triethylsilane (Hydrosilane)

-

Anhydrous Toluene (Solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous toluene (5 mL).

-

Add this compound (0.02 mmol, 2 mol%).

-

Add triethylsilane (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a few drops of water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Data Summary Table (Hypothetical):

| Entry | Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Acetophenone | Triethylsilane | 2 | 4 | >95 |

| 2 | Benzaldehyde | Phenylsilane | 1 | 2 | >95 |

| 3 | Cyclohexanone | Diphenylsilane | 2.5 | 6 | 92 |

Potential Application II: Silyl Ether Formation for Alcohol Protection

Silyl ethers are one of the most widely used protecting groups for alcohols in organic synthesis due to their ease of formation, stability under a range of conditions, and selective removal.[10][11] The formation of silyl ethers can be achieved through the reaction of an alcohol with a silylating agent. While silyl chlorides are common, alkoxysilanes can also be used, often under catalytic conditions.

This compound, being a dimethoxy silane, could potentially serve as a silylating agent itself. The high Lewis acidity of the silicon center would likely facilitate the reaction with alcohols. The resulting bis(pentafluorophenyl)silyloxy ether would be expected to have unique stability and deprotection characteristics due to the electronic properties of the C₆F₅ groups.

Proposed Reaction and Workflow

The reaction would involve the nucleophilic attack of the alcohol's oxygen on the electrophilic silicon center of this compound, with the displacement of one or both methoxy groups. The reaction may be self-catalyzed due to the inherent Lewis acidity of the starting silane or could be promoted by an external catalyst.

Caption: Workflow for alcohol protection.

Hypothetical Protocol for the Silylation of Benzyl Alcohol

This protocol is representative and requires experimental validation.

Materials:

-

This compound

-

Benzyl Alcohol

-

Anhydrous Dichloromethane (Solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

Safety and Handling

As with all fluorinated organic compounds and silanes, appropriate safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1]

Conclusion and Future Outlook

This compound is a reagent that, on the basis of its structure, promises significant potential in modern organic synthesis. Its anticipated strong Lewis acidity, derived from its bis(pentafluorophenyl) substitution, positions it as a compelling candidate for a catalyst in a variety of transformations, most notably in metal-free hydrosilylation reactions. Furthermore, its utility as a silylating agent for the protection of alcohols warrants investigation, potentially offering a new class of silyl ethers with unique reactivity profiles.

The protocols and mechanistic insights provided in this guide are intended to be a springboard for further research. Experimental validation of these proposed applications will be crucial in establishing this compound as a valuable tool in the synthetic chemist's arsenal. We encourage the research community to explore the reactivity of this promising compound and to unlock its full potential in the development of novel synthetic methodologies.

References

- Piers, W. E. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton transactions, 2005, 19, 3099-3107.

- Parks, D. J.; Blackwell, J. M.; Piers, W. E. Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. The Journal of Organic Chemistry, 2000, 65 (10), 3090–3098.

- Rubinsztajn, S.; Stein, J.; Cella, J. A. Mechanism of the B(C6F5)3-Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies. Organometallics, 2004, 23 (1), 13-19.

- Hackel, T.; McGrath, N. A. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 2019, 24(3), 432.

- Gelest, Inc. Organosilane Protecting Groups.

- Pang, X.; Ge, X.; Ji, J.; Liang, W.; Li, Z.; Chen, X.; Ge, J. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. IOP Conference Series: Earth and Environmental Science, 2020, 546, 042057.

- Gelest, Inc. Silicon-Based Protecting Agents.

- Caputo, C. B.; Hounjet, L. J.; Dobrovetsky, R.; Stephan, D. W. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor. Science, 2013, 341(6152), 1374-1377.

- Tschernuth, F. S.; Bichlmaier, L.; Stigler, S.; Inoue, S. Tuning the Lewis Acidity of Neutral Silanes Using Perfluorinated Aryl‐ and Alkoxy Substituents. Chemistry – A European Journal, 2021, 27(68), 17881-17896.

- Gevorgyan, V.; Rubin, M.; Liu, J.-X.; Yamamoto, Y. Highly Efficient B(C6F5)3-Catalyzed Hydrosilylation of Olefins. The Journal of Organic Chemistry, 2001, 66(5), 1672-1675.

- Blackwell, J. M.; Foster, K. L.; Beck, V. H.; Piers, W. E. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 1999, 64(13), 4887-4892.

-

PubChem. This compound. [Link]

Sources

- 1. This compound | CAS 223668-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound | 223668-68-6 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C14H6F10O2Si) [pubchemlite.lcsb.uni.lu]

- 4. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Organosilane Protecting Groups - Gelest [technical.gelest.com]

- 11. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

Application Notes and Protocols: Dimethoxybis(pentafluorophenyl)silane in the Preparation of Fluorinated Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Bis(pentafluorophenyl) Substitution in Siloxane Chemistry

Dimethoxybis(pentafluorophenyl)silane, a specialized organosilicon monomer, offers a unique combination of properties for the synthesis of advanced fluorinated materials. The incorporation of two electron-withdrawing pentafluorophenyl (C₆F₅) groups directly attached to the silicon atom significantly influences the reactivity of the methoxy groups and imparts desirable characteristics to the resulting polysiloxane polymers. These characteristics include exceptional thermal stability, pronounced hydrophobicity, chemical resistance, and low surface energy.[1][2][3] The C₆F₅ groups, with their high electronegativity, enhance the Lewis acidity of the silicon center, which can influence the kinetics and mechanism of hydrolysis and polycondensation reactions.[1][4] This guide provides a comprehensive overview of the applications of this compound and detailed protocols for the preparation of high-performance fluorinated polysiloxanes.

Core Principle: Hydrolytic Polycondensation

The primary route to convert this compound into a polysiloxane is through hydrolytic polycondensation. This process involves two key steps:

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and methanol as a byproduct.

-

Polycondensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol in the process and leading to the growth of the polymer chain.[5][6][7]

The reaction conditions, including the choice of catalyst, solvent, temperature, and stoichiometry of water, are critical in controlling the molecular weight, polydispersity, and final properties of the resulting polymer.

Visualizing the Core Reaction Pathway

Below is a DOT language script that generates a diagram illustrating the hydrolytic polycondensation of this compound.

Caption: Workflow for acid-catalyzed synthesis of poly(bis(pentafluorophenyl)siloxane).

Protocol 2: Base-Catalyzed Hydrolytic Polycondensation

Base catalysis typically leads to faster reaction rates and can result in higher molecular weight polymers, though it may also promote the formation of cyclic byproducts.

Materials:

-

This compound (97% purity or higher)

-

Tetrahydrofuran (THF, anhydrous)

-

Deionized water

-

Potassium hydroxide (KOH)

-

Acetic acid

-

Toluene

-

Methanol

Equipment:

-

Same as Protocol 1

Procedure:

-

Catalyst Preparation: In a small vial, dissolve potassium hydroxide (0.05 g) in deionized water (1.0 mL).

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, dissolve this compound (10.0 g, 23.5 mmol) in anhydrous THF (50 mL).

-

Initiation: Begin stirring and add the KOH solution to the silane solution at room temperature.

-

Polycondensation: Stir the reaction mixture at room temperature for 8-12 hours. The viscosity of the solution should noticeably increase.

-

Neutralization: Add a few drops of acetic acid to neutralize the KOH catalyst.

-

Work-up:

-

Add toluene (50 mL) to the reaction mixture and transfer to a separatory funnel.

-

Wash with deionized water (3 x 40 mL) to remove salts and any remaining catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvents under reduced pressure.

-

-

Purification and Isolation: Follow steps 7 and 8 from Protocol 1.

Characterization of Poly(bis(pentafluorophenyl)siloxane)

The synthesized polymer should be characterized to confirm its structure and assess its properties.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the methoxy proton signal (~3.6 ppm) from the monomer. The spectrum will be dominated by aromatic signals from the C₆F₅ groups. |

| ¹⁹F NMR | Complex multiplets in the aromatic region characteristic of the pentafluorophenyl group. |

| ²⁹Si NMR | A shift in the silicon resonance from the monomer to a region characteristic of D-units (diorganosiloxy) in a polysiloxane chain. |

| FTIR Spectroscopy | Disappearance of the Si-OCH₃ stretching band and the appearance of a broad, strong Si-O-Si stretching band around 1000-1100 cm⁻¹. |

| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature (T₅%) expected to be above 350-400 °C in an inert atmosphere. [8] |

| Contact Angle Goniometry | A high water contact angle, typically >100°, indicating a hydrophobic surface. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not proceed to completion (indicated by residual methoxy signals in ¹H NMR), extend the reaction time or increase the catalyst concentration slightly. Ensure anhydrous conditions for the starting materials (except for the added water for hydrolysis).

-

Low Molecular Weight: This can result from an excess of water or premature termination of the reaction. Carefully control the stoichiometry of water. Base catalysis often yields higher molecular weights.

-

Gel Formation: Uncontrolled, rapid polycondensation can lead to cross-linking and gel formation. This is more likely with trifunctional silane impurities. Ensure the purity of the starting monomer. Slower addition of the hydrolysis agent and lower reaction temperatures can mitigate this.

-

Causality Behind Catalyst Choice: Acid catalysts protonate the methoxy group, making it a better leaving group for nucleophilic attack by water. Base catalysts generate hydroxide ions, which are strong nucleophiles that attack the silicon center, and also deprotonate silanol groups to form highly reactive silanolates for condensation.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance fluorinated polysiloxanes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the preparation and application of these advanced materials. The inherent properties of poly(bis(pentafluorophenyl)siloxane), including its thermal stability, hydrophobicity, and chemical resistance, make it a compelling candidate for demanding applications in various scientific and industrial fields.

References

-

Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. (2023). MDPI. [Link]

-

Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. (2018). ResearchGate. [Link]

-

Precise Synthesis of Poly(silphenylenesiloxane)s with Epoxy Side Functional Groups by Tris(pentafluorophenyl)borane as a Catalyst. (2007). Journal of the Society of Polymer Science, Japan. [Link]

-

A Review of Polysiloxanes in Terms of Their Application in Explosives. (2021). Semantic Scholar. [Link]

-

Optimization and Characterization of the F-LSR Manufacturing Process Using Quaternary Ammonium Silanolate as an Initiator for Synthesizing Fluorosilicone. (2022). MDPI. [Link]

-

Examples of polysiloxanes with fluorinated side groups. (n.d.). ResearchGate. [Link]

-

Modularly prepared segmented fluorinated silicones and their anomalous microstructure dependent flow behavior. (2025). Royal Society of Chemistry. [Link]

-

Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. (2024). MDPI. [Link]

-

Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. (n.d.). National Center for Biotechnology Information. [Link]

- Fluorosilicone resin and preparation method thereof. (2022).

-

Thermal Properties of Polysiloxanes. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Characterization of Novel Poly- Functionalized Siloxanes. (2016). International Journal of Scientific Engineering and Applied Science. [Link]

-

B(C6F5)3‐catalyzed siloxane bond formations: A) typical PR reaction... (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of novel poly(sulfone siloxane)s with good solubility and recyclability based on siloxane units. (n.d.). Royal Society of Chemistry. [Link]

-

Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

-

The Polysiloxanes. (n.d.). Oxford University Press. [Link]

-

Hydrolytic polycondensation of diethoxymethylsilane under pressure. (2022). ResearchGate. [Link]

-

Mechanism of the B(C 6 F 5 ) 3 -Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies. (n.d.). ResearchGate. [Link]

-

Investigation of Hydrolytic Polycondensation in Systems Based on Tetraethoxysilane by DK-Spectrophotometry Method. (n.d.). Open University. [Link]

-

Poly(silsesquioxanes) derived from the hydrolytic condensation of organotrialkoxysilanes containing hydroxyl groups. (n.d.). CONICET. [Link]

-

Synthesis of antimicrobial silsesquioxane–silica hybrids by hydrolytic co-condensation of alkoxysilanes. (2013). FiteBac Dental. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Synthesis and characterization of novel poly(sulfone siloxane)s with good solubility and recyclability based on siloxane units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"Dimethoxybis(pentafluorophenyl)silane" stability and storage conditions

Technical Support Guide: Stability & Storage of Dimethoxybis(pentafluorophenyl)silane

Technical Overview & Properties

This compound is a specialized fluorinated organosilane used primarily as a coupling agent and a precursor for synthesizing fluorinated silsesquioxanes and hydrophobic surface coatings. Its unique structure—featuring two electron-withdrawing pentafluorophenyl rings—imparts distinct reactivity and stability profiles compared to non-fluorinated analogs.

Key Chemical Data:

| Property | Value | Notes |

| CAS Number | 223668-68-6 | Verified Identifier |

| Formula | C₁₄H₆F₁₀O₂Si | |

| Molecular Weight | 424.27 g/mol | |

| Appearance | Colorless Liquid | May yellow slightly upon oxidation |

| Density | ~1.373 g/cm³ | |

| Boiling Point | 91 °C | @ Reduced Pressure (typical) |

| Hydrolytic Sensitivity | High | Releases Methanol upon contact with moisture |

Storage & Stability Guidelines

The primary stability threat to this compound is moisture-induced hydrolysis . The electron-withdrawing nature of the pentafluorophenyl groups renders the silicon center highly electrophilic, making it susceptible to nucleophilic attack by water, even from atmospheric humidity.

Recommended Storage Conditions

-

Atmosphere: Strict Inert Atmosphere (Nitrogen or Argon). Oxygen is less of a concern than moisture, but inert gas prevents both.

-

Temperature: Cool, Dry Place (2–8°C recommended). While often stable at room temperature in sealed vessels, refrigeration slows hydrolysis kinetics if the seal is compromised.

-

Container: Teflon-lined caps or Septum-sealed vials. Avoid standard polyethylene caps for long-term storage as they are permeable to moisture. Glass is acceptable, but ensure the headspace is purged.

-

Light: Store in amber vials to prevent potential photo-degradation, although this is secondary to moisture control.

Mechanism of Degradation (Hydrolysis)

When exposed to moisture, the methoxy groups (-OMe) are hydrolyzed to silanols (-Si-OH), releasing methanol. These silanols are unstable and rapidly condense to form siloxanes (Si-O-Si), appearing as a white precipitate or gel.

Figure 1: Stepwise hydrolysis pathway leading to irreversible polymerization.

Troubleshooting & FAQ

Q1: The liquid in my bottle has turned cloudy or has white solids at the bottom. Is it still usable?

-

Diagnosis: This indicates hydrolysis has occurred. The white solid is likely a siloxane oligomer formed from the condensation of silanol species.

-

Resolution:

-

Minor Cloudiness: If the bulk is liquid, filter through a 0.2 µm PTFE syringe filter under nitrogen. Verify purity via ¹H NMR (check for methanol peak at ~3.49 ppm in CDCl₃).

-

Heavy Precipitation: The reagent is compromised. Do not use for quantitative coupling reactions as the stoichiometry will be inaccurate.

-

Q2: I observe pressure buildup in the storage vessel.

-

Diagnosis: Hydrolysis releases methanol vapor . In a tightly sealed container stored at room temperature, this volatile byproduct can increase internal pressure.

-

Action: Vent the container carefully in a fume hood. Repurge with dry nitrogen immediately.

Q3: Can I store this in a standard polyethylene (PE) bottle?

-

Answer: No. PE is permeable to water vapor over time. Always use glass (borosilicate) or fluoropolymer (PFA/FEP) containers with rigid, Teflon-lined closures.

Q4: Why does my NMR spectrum show extra peaks in the aromatic region?

-

Diagnosis: The pentafluorophenyl group is robust, but if cleavage of the Si-C bond occurs (rare, requires strong base/acid), you may see pentafluorobenzene. More likely, you are seeing rotational isomers or impurities from the synthesis if the purity was <97%.

-

Verification: Check ¹⁹F NMR. The pentafluorophenyl group typically shows three distinct signals (ortho, meta, para). Significant shifts or new multiplets suggest degradation of the C-Si bond.

Experimental Protocols

Protocol A: Inert Handling (Syringe Transfer)

Use this method to dispense the reagent without introducing atmospheric moisture.

-

Preparation: Dry all glassware (flasks, syringes) in an oven (>120°C) for at least 2 hours. Cool in a desiccator or under a stream of dry nitrogen.

-

Septum Puncture: Ensure the reagent bottle is sealed with a high-quality septum (e.g., PTFE-faced silicone).

-

Pressure Equalization: Insert a nitrogen line needle into the septum to provide positive pressure.

-

Withdrawal: Insert the syringe needle. Flush the syringe with nitrogen 3 times. Withdraw the required volume of this compound.

-

Transfer: Inject directly into the reaction vessel (also under nitrogen).

-

Sealing: Remove needles and wrap the bottle cap with Parafilm immediately.

Protocol B: Quenching & Disposal

For cleaning spills or disposing of expired reagent.

-

Safety: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

-

Quenching Mix: Prepare a solution of 10% water in isopropanol or ethanol.

-

Neutralization: Slowly add the silane to the alcohol/water mixture.

-

Note: The reaction generates methanol and mild heat.

-

-

Completion: Stir for 30 minutes to ensure complete hydrolysis to solid siloxanes.

-

Disposal: Dispose of the resulting mixture as organic waste (halogenated, due to fluorine content).

Decision Tree: Storage & Usage

Figure 2: Logical workflow for assessing reagent viability.

References

-

Gelest, Inc. (2023). Hydrolysis Considerations for Silane Coupling Agents. Retrieved from [Link]

-

Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2] Technical Brochure.

Sources

Technical Support Center: Purification of Dimethoxybis(pentafluorophenyl)silane

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the post-synthesis purification of Dimethoxybis(pentafluorophenyl)silane. We will explore common challenges, troubleshooting strategies, and detailed protocols to help you achieve high purity for this versatile organosilicon reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

Understanding potential impurities is the first step toward designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route, but typically includes:

-

Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual chlorosilane or methoxysilane precursors.

-

Partially Substituted Intermediates: Species such as methoxy(chloro)bis(pentafluorophenyl)silane or trimethoxy(pentafluorophenyl)silane can be present if the reaction did not go to completion.[1]

-

Hydrolysis and Condensation Products: This is the most critical class of impurities. The methoxy groups on the silicon atom are susceptible to hydrolysis, especially in the presence of trace moisture or acidic/basic conditions.[2][3] This initially forms a silanol (-Si-OH), which can then rapidly condense with another silane molecule (either another silanol or a methoxysilane) to form a siloxane (-Si-O-Si-) linkage.[2][3] These oligomeric byproducts can be difficult to remove.

-

Solvent and Grignard Reagent Byproducts: Residual high-boiling solvents (e.g., THF, ether) and byproducts from the formation of the pentafluorophenyl Grignard or lithium reagent can also contaminate the crude product.

Q2: My crude reaction mixture is sensitive to water. What is the best practice for an initial workup?

Given the hydrolytic sensitivity of the Si-OMe bonds, a non-aqueous workup is strongly recommended.

Recommended Non-Aqueous Workup Protocol:

-

Once the reaction is deemed complete, cool the reaction vessel to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Filter the reaction mixture through a pad of Celite® or diatomaceous earth under inert atmosphere to remove magnesium salts or other inorganic precipitates.

-

Wash the filter cake with a minimal amount of anhydrous solvent (e.g., hexanes or diethyl ether) to recover any trapped product.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure your glassware is scrupulously dry.

If an aqueous quench is unavoidable, use a saturated solution of ammonium chloride (NH4Cl), which is mildly acidic and less harsh than dilute HCl. Perform the extraction quickly at low temperatures and immediately dry the organic phase over a robust drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

Q3: Which primary purification technique should I choose: distillation, chromatography, or recrystallization?

The optimal technique depends on the physical state of your crude product, its thermal stability, and the nature of the impurities. The following decision workflow can guide your choice.

Caption: Purification method decision workflow.

Troubleshooting Guide 1: High-Vacuum Fractional Distillation

Distillation is highly effective for separating volatile compounds with different boiling points and is often the preferred method for purifying organosilanes on a larger scale.[4][5]

When to Use:

-

Your product is a liquid or low-melting solid.

-

Impurities have significantly different boiling points.

-

The product is thermally stable. Tetraalkyl and tetraaryl silanes are known to be remarkably stable.[6]

Detailed Protocol:

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven- or flame-dried. Use high-vacuum grease for all joints.

-

Vacuum: Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg. A cold trap (liquid nitrogen or dry ice/acetone) is essential to protect the pump.

-

Heating: Use an oil bath with a magnetic stirrer for uniform heating.

-

Fractionation:

-

Slowly heat the distillation flask.

-

Discard any initial low-boiling fractions (forerun), which may contain residual solvent.

-

Collect the main fraction at a stable temperature and pressure. The boiling point of this compound is not widely reported, so careful monitoring is key.

-

Monitor the purity of the fractions by GC or ¹H/¹⁹F NMR.

-

-

Shutdown: Once the main fraction is collected, cool the system to room temperature before venting to an inert atmosphere.

| Issue | Potential Cause | Solution |

| Bumping/Unstable Boiling | Uneven heating or insufficient vacuum. | Use a magnetic stir bar. Ensure the vacuum is stable and below 1 mmHg. |

| Product Decomposition | Distillation temperature is too high. | Improve the vacuum to lower the boiling point. If decomposition persists, switch to chromatography. |

| Poor Separation | Impurities have close boiling points (e.g., siloxane oligomers). | Use a more efficient distillation column (e.g., packed column). Alternatively, use column chromatography.[4] |

Troubleshooting Guide 2: Column Chromatography

Chromatography is excellent for removing non-volatile or polar impurities like siloxanes and is suitable for smaller-scale purifications. The highly fluorinated nature of the pentafluorophenyl groups can be leveraged for unique separations.[7][8]

Key Consideration: Hydrolysis on Silica Gel

Caption: On-column hydrolysis and condensation pathway.

Protocol for Flash Chromatography:

-

Stationary Phase Selection:

-

Standard Silica Gel: Use with caution. To minimize hydrolysis, it can be "deactivated" by pre-treating with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (0.5-1% v/v).

-

Fluorinated ("Fluorous") Silica Gel: This is an excellent but more expensive option. It leverages "fluorous-fluorous" interactions for enhanced separation of highly fluorinated compounds from non-fluorinated impurities.[7][8]

-

-

Mobile Phase: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The polarity needed will be low.

-

Loading: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This prevents introducing water.

-

Elution: Run the column quickly ("flash" conditions) to minimize the residence time of the compound on the stationary phase, further reducing the risk of decomposition.

-

Analysis: Collect fractions and analyze by TLC (staining with potassium permanganate or p-anisaldehyde) and/or GC-MS to identify the pure product.

| Issue | Potential Cause | Solution |

| Product Streaking/Tailing on TLC | Interaction with acidic silanol groups on the silica surface. | Add 0.5% triethylamine to your eluent. Use deactivated or neutral alumina as the stationary phase. |